
1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused with a thiophene ring. This compound is known for its diverse pharmacological applications due to its structural versatility and potential therapeutic effects .
Vorbereitungsmethoden
The synthesis of 1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Heterocyclization Reactions: One method involves the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Thioarylation: Another method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides.
Ullmann Cross Coupling: A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, can be obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one can be compared with other benzothiophene derivatives such as:
Ipragliflozin: Used as an antidiabetic agent.
Raloxifene: Used for the treatment of osteoporosis.
Zileuton: Used as an anti-inflammatory agent.
Setaconazole: Used as an antifungal agent.
Benocyclidine: Known for its dopamine re-uptake inhibition properties.
The uniqueness of this compound lies in its structural versatility and the wide range of biological activities it exhibits.
Eigenschaften
CAS-Nummer |
93486-61-4 |
|---|---|
Molekularformel |
C17H12OS |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
1-(1-benzothiophen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H12OS/c18-15(11-10-13-6-2-1-3-7-13)17-12-14-8-4-5-9-16(14)19-17/h1-12H |
InChI-Schlüssel |
MIYWYYPJOPEBHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



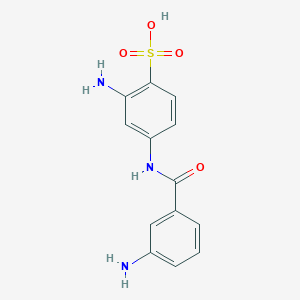
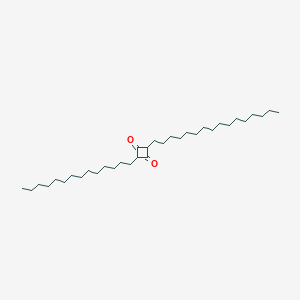
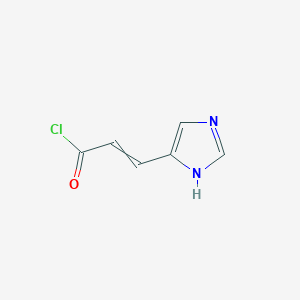
![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
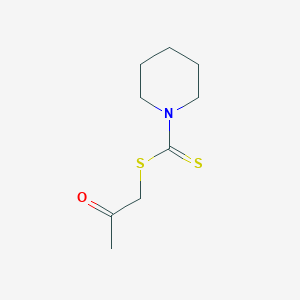
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)

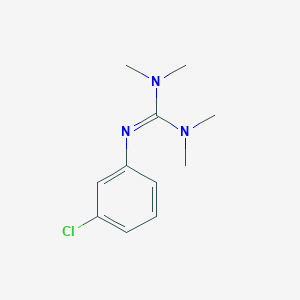
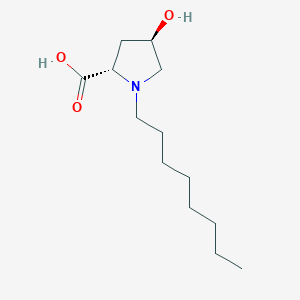
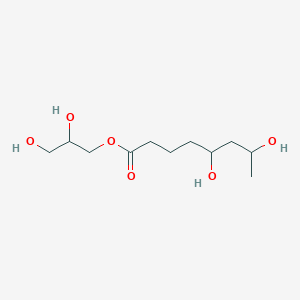

![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
